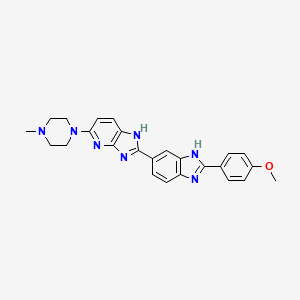![molecular formula C8H12O3 B14280258 Acetic acid, [(4-methyl-2-pentynyl)oxy]- CAS No. 139527-35-8](/img/structure/B14280258.png)
Acetic acid, [(4-methyl-2-pentynyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(4-methyl-2-pentynyl)oxy]- is an organic compound with the molecular formula C9H14O3 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a [(4-methyl-2-pentynyl)oxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-methyl-2-pentynyl)oxy]- typically involves the esterification of acetic acid with 4-methyl-2-pentyn-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of acetic acid, [(4-methyl-2-pentynyl)oxy]- follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor with efficient mixing and temperature control. The product is then purified through distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(4-methyl-2-pentynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Acetic acid, [(4-methyl-2-pentynyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [(4-methyl-2-pentynyl)oxy]- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-methyl-2-pentyn-1-ol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, [(4-methyl-2-pentyl)oxy]-: Similar structure but with a saturated pentyl group instead of a pentynyl group.
Acetic acid, [(4-methyl-2-butynyl)oxy]-: Similar structure but with a shorter butynyl group.
Acetic acid, [(4-methyl-2-hexynyl)oxy]-: Similar structure but with a longer hexynyl group.
Uniqueness
Acetic acid, [(4-methyl-2-pentynyl)oxy]- is unique due to the presence of the pentynyl group, which imparts distinct chemical reactivity and potential applications. The alkyne functionality in the pentynyl group allows for additional chemical modifications and interactions compared to its saturated or shorter-chain analogs.
Propiedades
Número CAS |
139527-35-8 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-(4-methylpent-2-ynoxy)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,5-6H2,1-2H3,(H,9,10) |
Clave InChI |
WDXMMKJXCVEADQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C#CCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


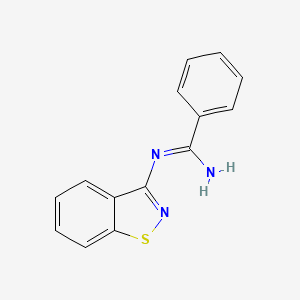
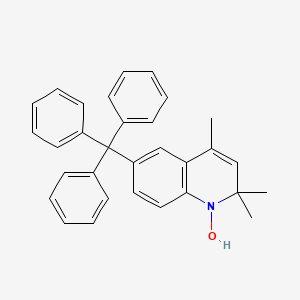
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
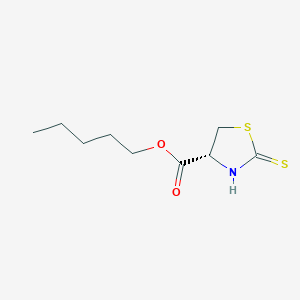
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
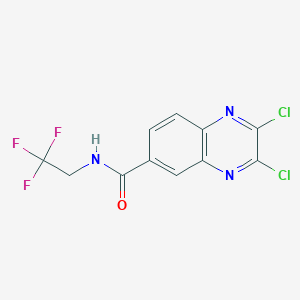
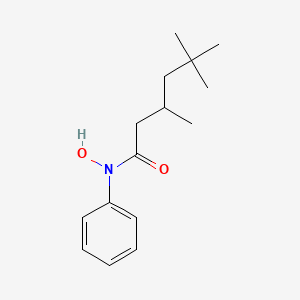
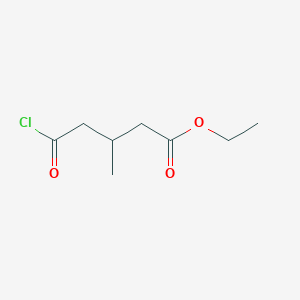

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
